

A Comprehensive Technical Guide to the Physical and Chemical Properties of Diaminofluorene

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Compound of Interest

Compound Name: *Diaminofluorene*

Cat. No.: *B097380*

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Introduction

Diaminofluorene and its derivatives represent a class of aromatic amines with a rigid, planar fluorene backbone. This unique structural motif imparts a range of interesting photophysical, electronic, and biological properties, making them valuable building blocks in materials science, organic electronics, and medicinal chemistry. Their applications span from the development of high-performance polymers and fluorescent dyes to their use as key intermediates in the synthesis of pharmacologically active compounds. Notably, certain **diaminofluorene** derivatives have emerged as potent inhibitors of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), highlighting their potential in drug development.

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **diaminofluorene**, with a focus on the most common isomers. It includes detailed experimental protocols for the determination of key physical properties and visual representations of a common synthetic pathway and a relevant biological signaling pathway.

Physical and Chemical Properties of Diaminofluorene Isomers

The properties of **diaminofluorene** can vary significantly depending on the position of the amino groups on the fluorene ring system and the nature of any substituents at the C9 position. The following tables summarize the key physical and chemical data for 2,7-**diaminofluorene**, 3,6-**diaminofluorene**, and 9,9-dimethyl-2,7-**diaminofluorene**.

Table 1: General Properties of **Diaminofluorene** Isomers

Property	2,7-Diaminofluorene	3,6-Diaminofluorene (Computed)	9,9-Dimethyl-2,7-diaminofluorene (Computed)
Molecular Formula	C ₁₃ H ₁₂ N ₂ [1][2]	C ₁₃ H ₁₂ N ₂	C ₁₅ H ₁₆ N ₂ [3][4]
Molecular Weight	196.25 g/mol [2]	196.25 g/mol [5]	224.30 g/mol [3][4]
Appearance	White to off-white or gray to brown crystalline solid/powder[1][6]	Not available	Not available
CAS Number	525-64-4[2]	55216-61-0[5]	216454-90-9[3][4]

Table 2: Physicochemical Properties of **Diaminofluorene** Isomers

Property	2,7-Diaminofluorene	3,6-Diaminofluorene (Computed)	9,9-Dimethyl-2,7-diaminofluorene (Computed)
Melting Point	160-162 °C[6]	Not available	Not available
Boiling Point	161 °C @ 5 Torr[2]	Not available	Not available
Density	1.1656 g/cm ³ (approx.)[1]	Not available	Not available
Water Solubility	Slightly soluble in cold water, soluble in hot water[6]	Not available	Not available
Organic Solvent Solubility	Sparingly soluble in ethanol and acetone; insoluble in ether; soluble in methanol and dichloromethane[1][6]	Not available	Not available
pKa	4.63 ± 0.20 (Predicted)	Not available	Not available
LogP	Not available	2.5[5]	3.1[3][4]

Experimental Protocols

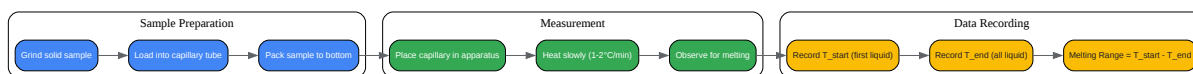
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for determining the key physical properties of **diaminofluorene** and its derivatives.

A. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental physical property used for identification and purity assessment.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the dry **diaminofluorene** sample is finely ground into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
- **Measurement:** The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).



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Figure 1: Experimental workflow for melting point determination.

B. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a key characteristic for liquid compounds. For high-melting solids like **diaminofluorene**, boiling point is often measured under reduced pressure to prevent decomposition.

Methodology: Thiele Tube Method

- **Sample Preparation:** A small amount of the **diaminofluorene** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the sample.

- **Apparatus Setup:** The fusion tube is attached to a thermometer. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating by convection.
- **Measurement:** The Thiele tube is heated gently at the side arm. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. Heating is continued until a continuous stream of bubbles emerges from the capillary.
- **Data Recording:** The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample at the given pressure.

C. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of **diaminofluorene** in various solvents is a critical parameter for its application in synthesis, purification, and formulation.

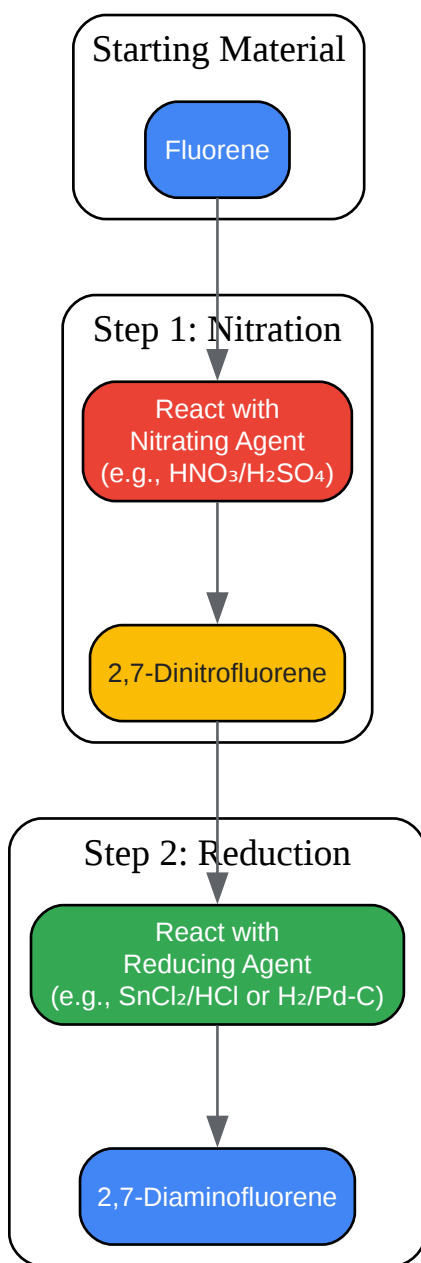
Methodology: Qualitative Solubility Test

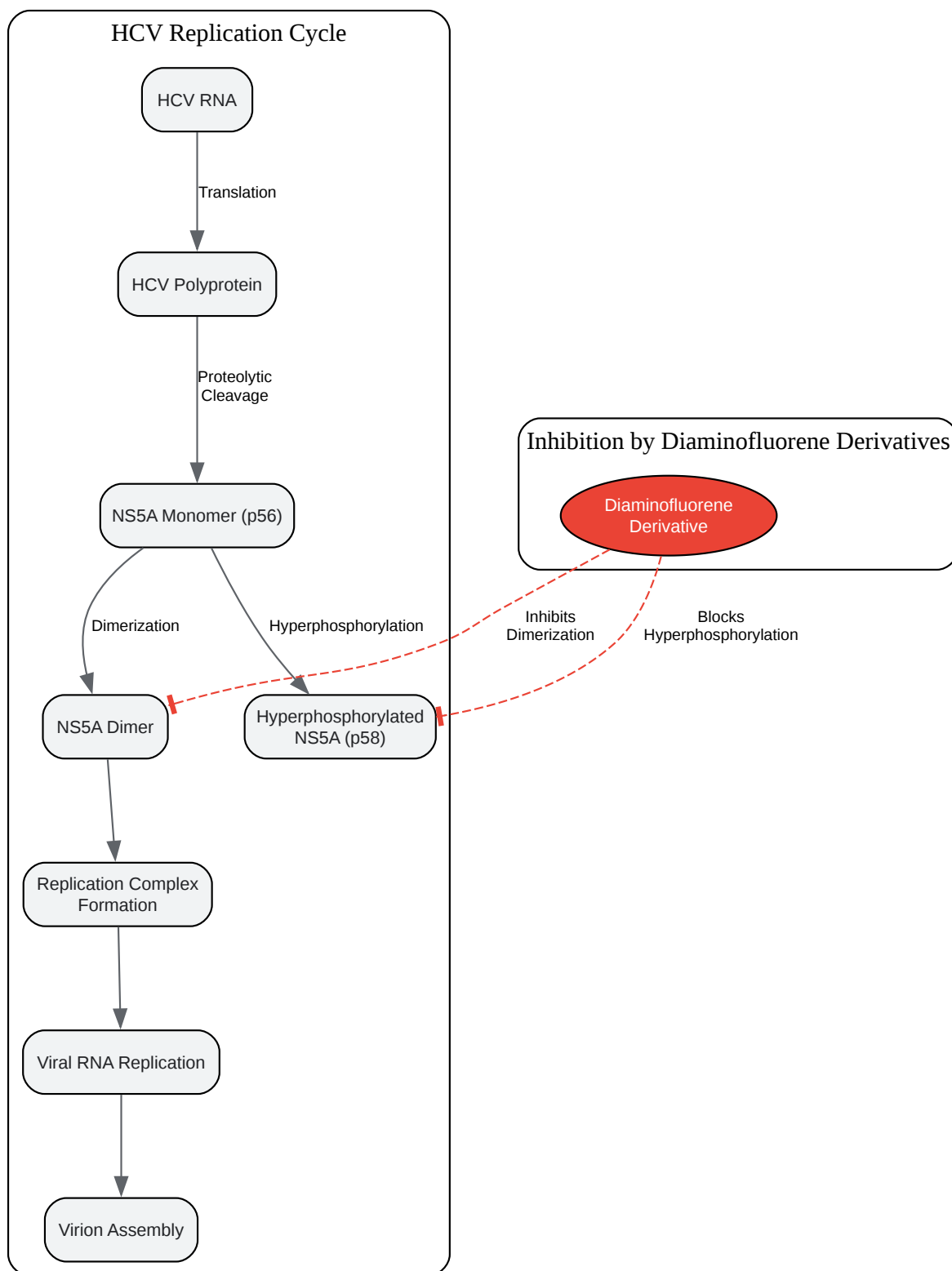
- **Sample and Solvent Preparation:** A small, measured amount of **diaminofluorene** (e.g., 10 mg) is placed in a series of test tubes.
- **Solvent Addition:** A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
- **Observation:** The mixture is agitated or sonicated to facilitate dissolution. The solubility is observed at room temperature and, if necessary, with gentle heating.
- **Classification:** The solubility is classified as:
 - **Soluble:** The entire solid dissolves.
 - **Slightly soluble:** A portion of the solid dissolves.
 - **Insoluble:** The solid does not appear to dissolve.

Synthesis of 2,7-Diaminofluorene

A common and efficient method for the synthesis of 2,7-**diaminofluorene** involves a two-step process starting from fluorene. This process includes nitration followed by reduction.

- Nitration of Fluorene: Fluorene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid or fuming nitric acid in acetic acid, to introduce nitro groups onto the aromatic ring. The reaction conditions are controlled to favor the formation of 2,7-dinitrofluorene.^[3]
- Reduction of 2,7-Dinitrofluorene: The resulting 2,7-dinitrofluorene is then reduced to 2,7-**diaminofluorene**. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas, or hydrazine hydrate with a catalyst.^{[7][8]}





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